4-Isopropoxybenzoylacetonitrile

説明

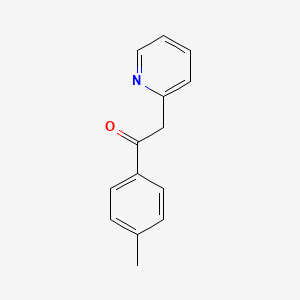

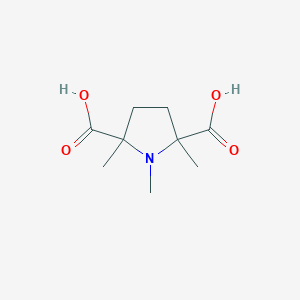

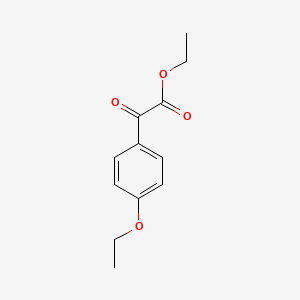

4-Isopropoxybenzoylacetonitrile is a chemical compound with the CAS Number: 884504-22-7 . It has a molecular weight of 203.24 and its molecular formula is C12H13NO2 . It is a cream-colored solid .

Molecular Structure Analysis

The IUPAC name for 4-Isopropoxybenzoylacetonitrile is 3-(4-isopropoxyphenyl)-3-oxopropanenitrile . The InChI code for this compound is 1S/C12H13NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9H,7H2,1-2H3 .Physical And Chemical Properties Analysis

4-Isopropoxybenzoylacetonitrile is a cream-colored solid . Its molecular weight is 203.24 and its molecular formula is C12H13NO2 .科学的研究の応用

Antimicrobial Activity

4-Isopropoxybenzoylacetonitrile has been studied in the context of antimicrobial activity. A study developed thiomorpholine derivatives, including 4-thiomorpholin-4ylbenzonitrile, which was further processed to form 4-thiomorpholin-4ylbenzohydrazide. This compound, related to 4-Isopropoxybenzoylacetonitrile, showed promising antimicrobial properties (D. Kardile & N. Kalyane, 2010).

Analytical Method Development

In analytical chemistry, 4-Isopropoxybenzoylacetonitrile derivatives have been utilized. For instance, a method using high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) was developed for analyzing parabens, which are esters of 4-hydroxybenzoic acid, a compound structurally related to 4-Isopropoxybenzoylacetonitrile (Shurui Cao et al., 2013).

Photodegradation Studies

Research has also focused on the photodegradation properties of similar compounds. For example, a study on 4-hydroxybenzophenone in different solvents, which shares structural similarities with 4-Isopropoxybenzoylacetonitrile, investigated the photochemical processes induced by irradiation (Francesco Barsotti et al., 2015).

Herbicide Research

Compounds structurally related to 4-Isopropoxybenzoylacetonitrile have been investigated for their potential as herbicides. A study on 3,5-diiodo-4-hydroxybenzonitrile (ioxynil) and related compounds examined their herbicidal activity and mechanisms (R. L. Wain, 1977).

Cancer Research

4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles, structurally related to 4-Isopropoxybenzoylacetonitrile, have been synthesized and evaluated for their potential as Src kinase inhibitors in cancer research (D. Berger et al., 2005).

Diabetes Research

A compound related to 4-Isopropoxybenzoylacetonitrile, 4-hydroxybenzoic acid, was isolated from Pandanus odorus and demonstrated hypoglycemic effects in rats, suggesting its potential application in diabetes research (P. Peungvicha et al., 1998).

Inflammation-related Diseases

Gallic acid, also known as 3,4,5-trihydroxybenzoic acid and structurally related to 4-Isopropoxybenzoylacetonitrile, has been studied for its anti-inflammatory properties in various diseases (Jinrong Bai et al., 2020).

Safety And Hazards

In case of inhalation, it’s advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

特性

IUPAC Name |

3-oxo-3-(4-propan-2-yloxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJDHQGDATWMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606558 | |

| Record name | 3-Oxo-3-{4-[(propan-2-yl)oxy]phenyl}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxybenzoylacetonitrile | |

CAS RN |

884504-22-7 | |

| Record name | 4-(1-Methylethoxy)-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-3-{4-[(propan-2-yl)oxy]phenyl}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)